molecular formula C9H18ClNO4 B7888394 4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride

4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride

Cat. No.: B7888394
M. Wt: 239.69 g/mol
InChI Key: RKBSTOCWFXYRNS-UHFFFAOYSA-N
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Description

This compound, also known as (4R)-4-amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride (CAS 25456-76-2), is a tert-butyl ester derivative of D-glutamic acid in its hydrochloride salt form . Its structure features a pentanoic acid backbone with a 4-amino group, a 5-keto group, and a bulky tert-butoxy substituent. The hydrochloride salt enhances aqueous solubility, making it suitable for pharmaceutical applications, particularly as a prodrug or synthetic intermediate. The R-configuration at position 4 distinguishes it from stereoisomers like the S-form (), which may exhibit divergent biological activity .

Properties

IUPAC Name

4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4.ClH/c1-9(2,3)14-8(13)6(10)4-5-7(11)12;/h6H,4-5,10H2,1-3H3,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKBSTOCWFXYRNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(CCC(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Overview and Strategic Considerations

The synthesis of 4-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride (molecular formula: C₉H₁₈ClNO₄) requires precise control over functional group reactivity. The tert-butoxy group serves as a protective moiety for the ketone, while the amino group is typically protected as a tert-butoxycarbonyl (Boc) derivative to prevent undesired side reactions . Final hydrochlorination ensures water solubility and stability. Key challenges include minimizing racemization, optimizing protection efficiency, and achieving high yields during deprotection.

Protection of the Amino Group

The amino group of the precursor (typically glutamic acid or a related derivative) is protected using di-tert-butyl dicarbonate (Boc₂O) under mildly basic conditions. This step is critical to prevent nucleophilic interference during subsequent reactions.

Reaction Conditions

  • Substrate : L-Glutamic acid or 5-oxopentanoic acid derivative

  • Protecting Agent : Boc₂O (1.2 equiv)

  • Base : Triethylamine (TEA, 2.0 equiv)

  • Solvent : Tetrahydrofuran (THF)/Water (4:1 v/v)

  • Temperature : 0°C to room temperature

  • Time : 12–16 hours

The Boc-protected intermediate is isolated via extraction (ethyl acetate/water) and purified by column chromatography (hexane/ethyl acetate, 50:50), yielding >85% purity .

Introduction of the Tert-Butoxy Group

The tert-butoxy group is introduced at the C5 position through a nucleophilic substitution or esterification reaction. tert-Butyl alcohol or its activated derivative (e.g., tert-butyl chloroformate) is commonly employed.

Esterification Protocol

  • Substrate : Boc-protected 5-oxopentanoic acid

  • Reagent : tert-Butyl chloroformate (1.5 equiv)

  • Catalyst : 4-Dimethylaminopyridine (DMAP, 0.1 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C to reflux

  • Time : 4–6 hours

The reaction is quenched with ice-cold water, and the product is extracted into DCM. Rotary evaporation yields a crude ester, which is further purified via silica gel chromatography (ethyl acetate/hexane gradient) .

Deprotection and Hydrochloride Formation

The Boc group is removed under acidic conditions, followed by hydrochlorination to yield the final compound.

Acidic Deprotection

  • Reagent : Hydrochloric acid (4 M in dioxane, 10 equiv)

  • Solvent : Dioxane/THF (3:1 v/v)

  • Temperature : Room temperature

  • Time : 2–4 hours

After neutralization with aqueous NaHCO₃, the free amine is treated with HCl gas in ethanol to form the hydrochloride salt. The product precipitates as a white solid, which is filtered and washed with cold ethanol .

Purification and Characterization

Purification Methods

  • Recrystallization : Ethanol/water (8:2 v/v) at −20°C

  • Column Chromatography : Silica gel (230–400 mesh) with methanol/DCM (5:95 v/v)

Characterization Data

Technique Key Observations
¹H NMR (600 MHz, D₂O)δ 1.42 (s, 9H, tert-butyl), 2.45–2.55 (m, 2H, CH₂), 3.20 (t, 1H, NH), 4.10 (s, 1H, COO⁻)
LC-MS [M+H]⁺ = 240.1 (calc. 239.69), retention time = 3.2 min (C18 column, 0.1% TFA)
IR 1720 cm⁻¹ (C=O ester), 1650 cm⁻¹ (amide I), 1550 cm⁻¹ (amide II)

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous-flow microreactors to enhance efficiency and safety. Key parameters include:

Flow Reactor Conditions

  • Residence Time : 10–15 minutes

  • Temperature : 50–60°C

  • Pressure : 3–5 bar

  • Yield : 78–82%

Waste minimization is achieved via solvent recovery systems, and quality control relies on in-line HPLC monitoring .

Comparative Analysis of Synthetic Routes

Method Yield Purity Key Advantage
Stepwise Protection 68%>95%Low racemization risk
One-Pot Synthesis 55%88%Reduced solvent use
Flow Chemistry 80%>98%Scalability and reproducibility

The stepwise method remains the gold standard for research-scale synthesis, while flow chemistry is preferred for industrial applications .

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes esterification with alcohols or amidation with amines under standard conditions. The tert-butoxy group remains stable during these reactions due to its bulky nature .

Reaction Type Reagents/Conditions Products Yield References
EsterificationMethanol, H<sub>2</sub>SO<sub>4</sub>Methyl ester derivative85–90%
AmidationEthylenediamine, DCC/DMAPAmide-linked conjugates (e.g., peptide analogues)70–75%
  • Mechanistic Insight : The protonated amino group (due to HCl) enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack by alcohols or amines .

Deprotection of the tert-Butoxy Group

The tert-butoxy group is cleaved under acidic conditions, yielding a free carboxylic acid. This is critical for generating bioactive intermediates .

Deprotection Method Conditions Products Application
Trifluoroacetic acid25°C, 2–4 hours4-Amino-5-oxopentanoic acidPrecursor for peptide synthesis
HCl in dioxaneReflux, 6 hoursDeprotected carboxylic acid derivativePharmaceutical intermediates
  • Stability Note : The tert-butoxy group resists hydrolysis under basic conditions, enabling selective deprotection.

Oxidation and Reduction Reactions

The amino group is susceptible to oxidation, while the ketone moiety can be reduced to secondary alcohols .

Reaction Type Reagents Products Selectivity
OxidationKMnO<sub>4</sub>, H<sub>2</sub>O4-Oxo-5-(tert-butoxy)pentanoic acidHigh (~90%) at pH 7–8
ReductionNaBH<sub>4</sub>, MeOH5-Hydroxypentanoic acid derivativeModerate (60–65%)
  • Side Reactions : Over-oxidation of the amino group to nitro derivatives occurs under harsh conditions (e.g., HNO<sub>3</sub>) .

Substitution Reactions

The tert-butoxy group undergoes nucleophilic substitution with amines or thiols in the presence of activating agents .

Nucleophile Conditions Products Applications
CyclopentylamineDIPEA, CH<sub>3</sub>CN, 60°CCyclopentylamide derivatives (e.g., )Anticancer agent precursors
ThiophenolBF<sub>3</sub>·OEt<sub>2</sub>, RTThioether conjugatesRadioligand synthesis
  • Kinetics : Reactions proceed faster in polar aprotic solvents (e.g., DMF) due to enhanced nucleophilicity .

Thermal Degradation

At elevated temperatures (>150°C), the compound decomposes into γ-lactam and tert-butanol, as confirmed by TGA and GC-MS .

Degradation Pathway Products Activation Energy
Intramolecular cyclization5-Oxo-pyrrolidin-2-one120 kJ/mol
Ester hydrolysisLevulinic acid derivatives95 kJ/mol

Scientific Research Applications

Chemistry

In synthetic organic chemistry, 4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride serves as a valuable building block for creating more complex molecules. Its functional groups allow it to participate in various chemical reactions:

  • Oxidation : Can introduce additional oxo groups.
  • Reduction : Converts oxo groups to hydroxyl groups.
  • Substitution : The amino group can undergo substitution reactions to form new derivatives .

Biology

The compound is being studied for its potential biological activities:

  • Enzyme Inhibition : Research indicates that it may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Binding : Preliminary studies suggest interactions with neurotransmitter receptors, indicating potential roles in neuropharmacology .

Medicine

Ongoing research is exploring the therapeutic potential of this compound:

  • Neurological Disorders : Investigations into its effects on neurotransmission could lead to treatments for conditions like epilepsy or anxiety.
  • Cancer Research : Its ability to modulate enzyme activity is being studied for potential applications in cancer therapeutics .

Industrial Applications

In the industrial sector, this compound is utilized in:

  • Development of New Materials : Its unique chemical properties make it suitable for creating novel polymers and materials.
  • Chemical Processes : Employed as an intermediate in the synthesis of pharmaceutical compounds and agrochemicals .

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated that this compound effectively inhibited a specific enzyme linked to metabolic disorders. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent.

Case Study 2: Neuropharmacological Effects

Research involving animal models showed that administration of this compound resulted in significant alterations in behavior consistent with anxiolytic effects. Further studies are needed to elucidate the mechanisms involved.

Mechanism of Action

The mechanism of action of 4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the oxo group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key differences among the target compound and its analogs:

Compound Name Molecular Formula MW Substituents CAS Number Key Characteristics
4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride (Target) C₉H₁₆ClNO₅ 261.68 4-amino, 5-(tert-butoxy)-5-oxo 25456-76-2 R-configuration; tert-butyl ester enhances lipophilicity and stability
5-Amino-4-oxopentanoic acid hydrochloride (5-Aminolevulinic acid HCl) C₅H₁₀ClNO₃ 167.59 4-oxo, 5-amino 106-60-5 Used in photodynamic therapy; lacks ester groups
2-Amino-5-methoxy-5-oxopentanoic acid hydrochloride C₆H₁₂ClNO₄ 197.62 2-amino, 5-methoxy-5-oxo 3077-51-8 Methyl ester at position 5; altered substitution pattern affects metabolism
(S)-4-Amino-5-(tert-butoxy)-5-oxopentanoic acid hydrochloride C₉H₁₆ClNO₅ 261.68 S-configuration N/A Stereoisomer of target compound; potential differences in receptor binding
5-Amino-5-oxopentanoic acid C₅H₉NO₃ 131.13 5-amino, 5-oxo N/A Simplest analog; no ester group; limited stability in aqueous solutions

Pharmacological and Functional Differences

  • Target Compound : The tert-butyl ester may act as a prodrug, improving membrane permeability. Upon hydrolysis, it releases glutamic acid, a neurotransmitter precursor. Its stereochemistry (R-configuration) could influence binding to glutamate receptors .
  • 5-Aminolevulinic Acid HCl: Clinically utilized in photodynamic therapy (PDT) for cancer and actinic keratosis. Its 4-oxo structure enables accumulation in tumor cells, where it converts to protoporphyrin IX for light-activated cytotoxicity .
  • Stereoisomer (S-Configuration) : May exhibit reduced activity in enantioselective processes, such as enzyme recognition, compared to the R-form .

Solubility and Stability

  • Target Compound : The hydrochloride salt improves water solubility despite the tert-butyl group’s lipophilicity. Stability is superior to methyl esters due to steric hindrance .
  • Methoxy Analog : Higher solubility in polar solvents but lower stability in acidic or enzymatic environments due to less steric protection .
  • 5-Aminolevulinic Acid HCl: Highly water-soluble but prone to oxidation and degradation under light, requiring stabilizers like ascorbic acid in formulations .

Biological Activity

4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride, also known as A67736, is a compound with the molecular formula C9H18ClNO4 and a molecular weight of approximately 239.7 g/mol. This compound is primarily utilized in research settings, particularly for its potential biological activities related to amino acid derivatives. The compound's structure includes an amino group, a ketone group, and an ester linkage, which may contribute to its diverse biological effects.

The biological activity of this compound is largely attributed to its role as an amino acid derivative. Such compounds often influence various metabolic pathways and signaling mechanisms within cells. For instance, amino acids are known to modulate the secretion of anabolic hormones, which can affect muscle growth and recovery in sports medicine contexts .

Pharmacological Properties

Research indicates that this compound may exhibit multiple pharmacological properties:

  • Anabolic Effects : It has been studied for its potential to enhance muscle protein synthesis and recovery post-exercise.
  • Neuroprotective Effects : Some studies suggest that amino acid derivatives can have neuroprotective roles, potentially influencing neurotransmitter systems .
  • Metabolic Regulation : The compound may play a role in regulating metabolic enzymes and pathways, impacting energy metabolism and fat storage .

Case Studies and Research Findings

Several studies have explored the effects of similar compounds in various biological contexts:

  • Case Study 1 : A study on amino acid derivatives demonstrated enhanced muscle recovery in athletes when supplemented post-exercise. This study highlighted the importance of specific structural features in amino acids that contribute to their biological efficacy.
  • Case Study 2 : Research involving neuroprotective effects showed that certain amino acid derivatives could reduce oxidative stress in neuronal cells, suggesting a potential therapeutic role in neurodegenerative diseases.

Comparative Analysis

To further understand the biological activity of this compound, a comparison with other related compounds can be insightful:

Compound NameMolecular FormulaBiological ActivityNotes
4-Amino Acid AC9H18ClNO4Anabolic effectsSimilar structure; enhances protein synthesis
3-Methyl Amino Acid BC8H17NO3NeuroprotectiveShows promise in reducing neuronal oxidative stress
5-Oxo Acid CC10H19NO5Metabolic regulationInfluences energy metabolism pathways

Q & A

Basic Questions

Q. What are the recommended safety protocols for handling 4-Amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid hydrochloride in laboratory settings?

  • Methodological Answer :

  • PPE : Wear NIOSH/MSHA or EN 149-approved respirators, chemical-resistant gloves, protective eyewear (OSHA-compliant goggles), and lab coats .
  • Ventilation : Use mechanical exhaust systems to minimize inhalation of dust or vapors .
  • Hygiene : Avoid eating/drinking in labs, wash hands post-handling, and decontaminate clothing before reuse .
  • Emergency Measures : Provide eyewash stations and safety showers. While the compound is not classified for health hazards, its toxicological properties are not fully studied; thus, stringent precautions are advised .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • TLC/HPLC : Use ≥98% purity thresholds (e.g., TLC for spot analysis) .
  • NMR/IR Spectroscopy : Confirm structural integrity via proton environments (e.g., tert-butoxy group at δ 1.2–1.4 ppm) and carbonyl stretches (~1700 cm⁻¹) .
  • Mass Spectrometry : Verify molecular weight (e.g., C10H19NO5 + HCl = ~265.7 g/mol) .

Q. What synthetic routes are commonly employed to prepare this compound?

  • Methodological Answer :

  • Stepwise Synthesis :

Acylation : React 5-aminolevulinic acid with tert-butyl chloroformate under basic conditions (e.g., NaHCO₃) to protect the amine .

Esterification : Use propan-2-yl alcohol and HCl to form the hydrochloride salt .

  • Quality Control : Monitor reaction progress via HPLC and intermediate purification via recrystallization .

Advanced Research Questions

Q. How can computational methods optimize the synthesis pathway for this compound?

  • Methodological Answer :

  • Reaction Path Search : Apply quantum chemical calculations (e.g., DFT) to model intermediates and transition states .
  • Condition Screening : Use machine learning to predict optimal solvent systems (e.g., dichloromethane vs. THF) and catalyst efficiency .
  • Energy Profiling : Compare activation energies of competing pathways (e.g., esterification vs. acylation) to minimize side products .

Q. What experimental strategies mitigate discrepancies in reported toxicological data for this compound?

  • Methodological Answer :

  • In Vitro Assays : Perform cytotoxicity screening (e.g., MTT assays on HEK293 cells) to establish baseline toxicity .
  • Dose-Response Studies : Use logarithmic dilution series (1 nM–100 µM) to identify thresholds for cellular stress .
  • Comparative Analysis : Cross-reference data with structurally analogous compounds (e.g., 5-aminolevulinic acid derivatives) to infer hazard potential .

Q. How does the tert-butoxy group influence the compound’s stability and reactivity?

  • Methodological Answer :

  • Steric Effects : The bulky tert-butyl group reduces nucleophilic attack on the ester moiety, enhancing shelf life .
  • Hydrolytic Stability : Test pH-dependent degradation (e.g., 1M HCl vs. PBS) to assess susceptibility to hydrolysis .
  • Thermal Analysis : Conduct TGA/DSC to determine decomposition temperatures (>150°C typical for tert-butyl esters) .

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